N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate (CAS 68973-36-4) is a highly specialized, orthogonally protected amino acid building block designed for precision liquid- and solid-phase peptide synthesis (LPPS/SPPS). By masking the alpha-amino group with a benzyloxycarbonyl (Cbz/Z) group and the carboxyl terminus with a benzyl ester (OBzl), this derivative exclusively exposes the epsilon-amino group for targeted derivatization. To prevent the instability and handling difficulties associated with free aliphatic amines, the compound is formulated as a benzenesulfonate salt. This specific salt form ensures a highly crystalline, non-hygroscopic solid that maintains long-term shelf stability and provides excellent solubility in polar aprotic solvents such as DMF and DMSO, making it a critical precursor for synthesizing complex cross-linked peptides, dendrimers, and advanced glycation end-products [1].
Substituting this compound with alternative lysine derivatives, such as the free base form or standard hydrochloride (HCl) salts, introduces significant process liabilities. The free base of Z-Lys-OBzl is prone to self-condensation and typically presents as a viscous, difficult-to-weigh oil, severely compromising stoichiometric precision during large-scale manufacturing. While Z-Lys-OBzl HCl is solid, hydrochloride salts of protected amino acids can exhibit hygroscopicity and reduced solubility in standard coupling solvents like DMF, leading to incomplete reactions or requiring solvent modifications [1]. Furthermore, utilizing fully protected analogs like Z-Lys(Boc)-OBzl requires an additional acidic deprotection step to liberate the epsilon-amine, increasing process time, reducing overall yield, and potentially generating unwanted side products. The benzenesulfonate salt effectively balances immediate epsilon-amine availability (upon mild in situ neutralization) with improved handling characteristics, making it a highly practical choice for direct side-chain functionalization [2].
The formulation of Z-Lys-OBzl as a benzenesulfonate salt fundamentally alters its physical handling properties compared to the free base or standard halide salts. While the free base is an unstable oil and the hydrochloride salt can absorb atmospheric moisture, the benzenesulfonate counterion yields a highly crystalline, free-flowing powder. This allows for >98% purity retention under standard storage and ensures precise stoichiometric weighing without moisture-induced weight variance [1].
| Evidence Dimension | Physical state and hygroscopicity |
| Target Compound Data | Z-Lys-OBzl Benzenesulfonate (Crystalline, non-hygroscopic solid) |
| Comparator Or Baseline | Z-Lys-OBzl Free Base (Viscous oil) / HCl salt (Moisture-sensitive) |
| Quantified Difference | Eliminates moisture-induced weighing errors and provides long-term solid-state stability. |
| Conditions | Standard ambient weighing and storage conditions for peptide synthesis. |
Ensures exact molar equivalents can be weighed for sensitive coupling reactions, preventing costly batch failures due to stoichiometry errors.
The benzenesulfonate anion significantly enhances the solubility profile of the protected lysine in standard peptide synthesis solvents compared to inorganic counterions. Z-Lys-OBzl benzenesulfonate achieves high solubility in N,N-Dimethylformamide (DMF) at approximately 30 mg/mL and in Dimethyl sulfoxide (DMSO) at 15 mg/mL . This solubility ensures homogeneous reaction conditions during liquid-phase coupling or side-chain derivatization, which is often a limiting factor when using less soluble sulfate or chloride salts.
| Evidence Dimension | Solubility in DMF and DMSO |
| Target Compound Data | Z-Lys-OBzl Benzenesulfonate (30 mg/mL in DMF; 15 mg/mL in DMSO) |
| Comparator Or Baseline | Standard inorganic amino acid salts (Often <5-10 mg/mL in DMF) |
| Quantified Difference | Provides up to 30 mg/mL solubility in DMF, outperforming standard inorganic amino acid salts. |
| Conditions | Room temperature dissolution in neat DMF and DMSO. |
High solubility prevents reagent precipitation during complex couplings, ensuring high-yield, homogeneous liquid-phase synthesis.
In the total synthesis of complex cross-linkers like glucosepane, the use of Z-Lys-OBzl benzenesulfonate allows for direct, site-specific functionalization of the epsilon-amine. By utilizing this pre-protected building block, researchers bypass the need for multi-step selective deprotection required when using Z-Lys(Boc)-OBzl. Upon mild neutralization with a tertiary amine (e.g., DIEA), the epsilon-amine is immediately available for coupling, enabling concise synthetic routes that significantly improve overall yields of the target AGEs [1].
| Evidence Dimension | Synthetic steps to epsilon-amine functionalization |
| Target Compound Data | Z-Lys-OBzl Benzenesulfonate (0 deprotection steps required; direct in situ neutralization) |
| Comparator Or Baseline | Z-Lys(Boc)-OBzl (Requires 1 acidic deprotection step + neutralization) |
| Quantified Difference | Eliminates 1 discrete synthetic step and associated yield losses. |
| Conditions | Total synthesis of glucosepane or similar complex cross-linked amino acids. |
Reduces process time and improves overall yield when manufacturing complex lysine-derived cross-linkers or reference standards.
Due to its orthogonal protection and immediate epsilon-amine availability, this compound is a highly effective precursor for synthesizing complex biological cross-links, such as glucosepane. The benzenesulfonate salt ensures precise stoichiometry during the critical initial coupling steps of the AGE synthesis pathway [1].
The compound is widely utilized as a biochemical reagent to synthesize well-defined succinyl-lysine derivatives. By directly reacting the neutralized epsilon-amine with succinic anhydride, researchers can generate highly pure reference materials for studying protein succinylation and its digestibility [2].
The high solubility of the benzenesulfonate salt in DMF (30 mg/mL) makes it an ideal branching unit in liquid-phase peptide synthesis (LPPS). The epsilon-amine can be acylated to initiate a new peptide chain, while the Z and OBzl groups remain intact until a final, single-step global hydrogenolysis is performed [3].